molecular formula C16H19N3O5S B2926245 1-[(2-methylphenyl)methyl]-3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylic acid CAS No. 1251680-63-3

1-[(2-methylphenyl)methyl]-3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2926245
CAS No.: 1251680-63-3
M. Wt: 365.4
InChI Key: VCOJDCWJIGNRJA-UHFFFAOYSA-N
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Description

The compound 1-[(2-methylphenyl)methyl]-3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylic acid features a pyrazole core substituted at position 1 with a (2-methylphenyl)methyl group and at position 3 with a morpholine-4-sulfonyl moiety.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-3-morpholin-4-ylsulfonylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c1-12-4-2-3-5-13(12)10-18-11-14(16(20)21)15(17-18)25(22,23)19-6-8-24-9-7-19/h2-5,11H,6-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOJDCWJIGNRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C(=N2)S(=O)(=O)N3CCOCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methylphenyl)methyl]-3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the morpholine sulfonyl group: This step involves the sulfonylation of the pyrazole ring using morpholine and a sulfonyl chloride reagent.

    Attachment of the 2-methylphenylmethyl group: This can be done through a Friedel-Crafts alkylation reaction using 2-methylbenzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-methylphenyl)methyl]-3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-[(2-methylphenyl)methyl]-3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[(2-methylphenyl)methyl]-3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group can act as a strong electron-withdrawing group, influencing the reactivity of the pyrazole ring and enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Key Differences

Substituent Variations at Position 1
  • 1-[(3-Methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid ():

    • Position 1: 3-methylbenzyl (vs. 2-methylbenzyl in the target compound).
    • Position 3: Unsubstituted.
    • Molecular weight: 216.24 (vs. ~340 for the target compound).
    • Properties: Higher lipophilicity due to lack of polar sulfonyl group; reduced solubility .
  • 1-Ethyl-3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylic acid ethyl ester ():

    • Position 1: Ethyl group (simpler alkyl chain).
    • Position 4: Ethyl ester (vs. free carboxylic acid).
    • Molecular weight: 317.33.
    • Properties: Esterification reduces acidity (higher log P) and alters metabolic stability .
Substituent Variations at Position 3
  • 3-(Difluoromethyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylic acid ():

    • Position 3: Difluoromethyl (electron-withdrawing).
    • Position 1: 3-methylbenzyl.
    • Molecular weight: 266.24.
    • Properties: Lower molecular weight; pKa ~3.10 (similar to target compound) due to carboxylic acid group. Reduced solubility compared to morpholine sulfonyl derivatives .
  • 1-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ():

    • Position 3: Trifluoromethyl (stronger electron-withdrawing effect).
    • Position 1: 2-fluorobenzyl.
    • Properties: Increased acidity (pKa likely <3) and metabolic resistance but higher toxicity risk due to fluorine .
Carboxylic Acid Derivatives
  • Position 3: Difluoromethyl. Properties: Simplified structure with lower steric hindrance; suitable for agrochemical applications .
Notes:
  • Solubility: The morpholine sulfonyl group in the target compound improves aqueous solubility compared to non-polar substituents (e.g., trifluoromethyl) .
  • Acidity : The carboxylic acid group dominates pKa (~3.1), with minimal influence from the sulfonyl group .
  • Synthetic Complexity : Introducing the morpholine sulfonyl group requires precise sulfonylation conditions, while benzyl substitution at position 1 involves alkylation or nucleophilic aromatic substitution .

Biological Activity

1-[(2-methylphenyl)methyl]-3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure incorporates a pyrazole ring, a morpholine sulfonyl group, and a carboxylic acid functionality, which may contribute to its pharmacological properties.

  • Molecular Formula : C18H22N2O6S
  • Molar Mass : 394.4 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The morpholine sulfonyl group is known to enhance solubility and bioavailability, while the pyrazole moiety may interact with specific receptors or enzymes involved in disease pathways.

Biological Activities

The compound has shown promise in several areas:

Anticancer Activity

Recent studies have indicated that pyrazole derivatives can exhibit anticancer properties by inhibiting key enzymes involved in tumor growth and proliferation. For example, compounds similar to this compound have been reported to inhibit the activity of cyclooxygenase enzymes (COX), which play a role in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds with similar structures have been shown to reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as COX and lipoxygenase .

Enzyme Inhibition

This compound may also act as an inhibitor of various enzymes, contributing to its therapeutic effects. For instance, it could inhibit the aryl hydrocarbon receptor (AhR), which is implicated in several toxicological and pathological processes .

Case Studies and Research Findings

StudyFindings
Study 1 A library screening identified a related pyrazole compound that inhibited AhR-dependent transcription, suggesting potential for use in preventing TCDD-associated pathologies .
Study 2 Research on similar pyrazole derivatives revealed significant anticancer activity through COX inhibition, leading to reduced tumor growth in animal models .
Study 3 Investigation into the anti-inflammatory properties of related compounds demonstrated their ability to lower cytokine levels in vitro, indicating therapeutic potential for inflammatory diseases .

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